G2 Glycan

Descripción general

Descripción

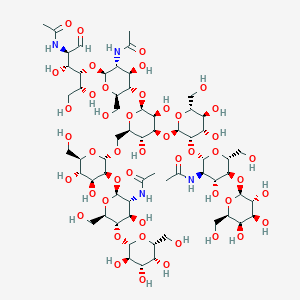

G2 Glycan is a biantennary glycan chain that is fully sialylated and non-fucosylated. This compound is significant in the field of glycoengineering, particularly in the development of monoclonal antibodies. The structure and composition of this compound play a crucial role in enhancing the biological properties of therapeutic antibodies, such as improving their binding affinity and reducing immunogenicity .

Mecanismo De Acción

Target of Action

The primary targets of G2 Glycan are the immunoglobulin G (IgG) subclass of antibodies, specifically at the conserved asparagine position 297 (Asn-297) in the CH2 domain of the Fc region . The effectiveness of therapeutic monoclonal antibodies (mAbs), most of which are IgG, is dependent upon their ability to link antigen recognition with an appropriate effector function .

Mode of Action

This compound interacts with its targets, the IgG antibodies, by attaching to the Fc region of each heavy chain at Asn-297 . This post-translational modification accounts for the observed high heterogeneity of glycoforms that may impact the stability, pharmacokinetics, efficacy, and immunogenicity of mAbs . The structure of the N-linked glycan of the Fc domain of the mAb is highly dependent upon the effector function of mAbs .

Biochemical Pathways

The biochemical pathways affected by this compound involve the glycosylation of proteins, a complex and versatile post-translational modification that influences biological activity, protein conformation, stability, solubility, secretion, pharmacokinetics, and antigenicity . The structure of secreted and membrane-bound glycans is determined during their assembly in the endoplasmic reticulum and the Golgi apparatus by a controlled sequence of glycosyltransferase and glycosidase processing reactions .

Pharmacokinetics

The pharmacokinetics of this compound are influenced by the glycosylation process. Variations in conditions of production systems greatly influence the heterogeneity of IgG oligosaccharides, which often affect the biological activities of therapeutic antibodies . For example, high-mannose glycans have significant undesirable effects on the pharmacokinetics of glycoproteins, causing a decreased mAbs’ half-life .

Result of Action

The molecular and cellular effects of this compound’s action are significant. The type of glycans attached to IgG antibodies can change the function of IgG from pro-inflammatory to anti-inflammatory and vice versa . Decreased levels of this compound are associated with different autoimmune and inflammatory diseases, thus high levels of these glycans are considered to be biomarkers of youthfulness .

Action Environment

The action, efficacy, and stability of this compound are influenced by various environmental factors. The host cellular production system, including the bioreactor environment, can produce mAbs with very different glycosylation profiles that must be considered in bioprocess development . Cell culture conditions such as dissolved oxygen, nutrient levels, pH, and feed strategies can all have considerable influence on the glycosylation of the mAb, which will affect product quality and efficacy .

Análisis Bioquímico

Biochemical Properties

G2 Glycan is involved in numerous biochemical reactions, primarily through its interactions with enzymes, proteins, and other biomolecules. It is known to interact with glycosyltransferases and glycosidases, which are enzymes responsible for the addition and removal of sugar moieties, respectively . These interactions are essential for the synthesis and degradation of glycan structures. This compound also binds to lectins, which are proteins that recognize specific carbohydrate structures, facilitating cell-cell communication and signaling .

Cellular Effects

This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It plays a role in modulating immune responses by interacting with glycan-binding proteins such as galectins and siglecs . These interactions can either enhance or inhibit immune cell activation, depending on the context. Additionally, this compound affects autophagy and endocytosis by serving as a molecular signal for the targeting of lysosomal proteins .

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can bind to glycan-binding proteins, leading to conformational changes that activate or inhibit signaling pathways . For example, this compound’s interaction with galectins can trigger apoptosis or cell survival pathways, depending on the cellular context. Furthermore, this compound can influence gene expression by modulating the activity of transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation. Studies have shown that this compound remains stable under specific conditions but can degrade under extreme pH or temperature . Long-term exposure to this compound in in vitro or in vivo studies has revealed its potential to modulate cellular functions, such as altering glycosylation patterns and influencing cell proliferation .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Low doses of this compound have been shown to enhance immune responses and improve glycosylation efficiency . High doses can lead to adverse effects, such as immune suppression or toxicity . Threshold effects have been observed, where a specific dosage range is required to achieve the desired biological outcome without causing harm.

Metabolic Pathways

This compound is involved in several metabolic pathways, including glycan biosynthesis and degradation . It interacts with enzymes such as glycosyltransferases and glycosidases, which facilitate the addition and removal of sugar moieties. These interactions are crucial for maintaining the balance of glycan structures within cells. This compound also influences metabolic flux and metabolite levels by modulating the activity of key metabolic enzymes .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins . It is primarily localized on the cell surface and within the Golgi apparatus, where it participates in glycosylation processes. This compound’s distribution can affect its localization and accumulation, influencing its biological activity .

Subcellular Localization

This compound is predominantly localized in the Golgi apparatus and on the cell surface . Its subcellular localization is directed by targeting signals and post-translational modifications that ensure its proper placement within the cell. This localization is essential for its function in glycosylation and cell signaling processes .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The preparation of G2 Glycan involves both chemical and chemoenzymatic strategies. Chemical synthesis focuses on stereoselective glycosylations, such as β-mannosylation and α-sialylation, to assemble the core oligosaccharides of N-glycans . Chemoenzymatic methods utilize glycosyltransferases and glycosidases to achieve the desired glycan structures. These methods are efficient and can produce homogeneous complex-type N-glycans .

Industrial Production Methods

Industrial production of this compound often involves the use of mammalian cell lines, such as Chinese hamster ovary (CHO) cells, which are engineered to express the necessary glycosyltransferases. The glycosylation process is tightly controlled to ensure the production of uniform glycan structures .

Análisis De Reacciones Químicas

Types of Reactions

G2 Glycan undergoes various chemical reactions, including:

Oxidation: This reaction can modify the terminal sialic acid residues.

Reduction: Used to stabilize the glycan structure.

Substitution: Involves the replacement of specific monosaccharide units to alter the glycan’s properties.

Common Reagents and Conditions

Common reagents used in these reactions include sodium cyanoborohydride for reductive amination and specific glycosyltransferases for glycosylation reactions. The conditions typically involve controlled pH and temperature to ensure optimal enzyme activity .

Major Products

The major products formed from these reactions are modified glycan structures with enhanced stability and biological activity. These modifications can improve the pharmacokinetics and pharmacodynamics of glycoproteins .

Aplicaciones Científicas De Investigación

G2 Glycan has a wide range of applications in scientific research:

Chemistry: Used in the synthesis of glycoproteins and glycopeptides for structural studies.

Biology: Plays a role in cell-cell interactions and signal transduction.

Industry: Used in the production of biopharmaceuticals, including monoclonal antibodies and vaccines.

Comparación Con Compuestos Similares

Similar Compounds

G1 Glycan: A monoantennary glycan with one sialic acid residue.

G3 Glycan: A triantennary glycan with three sialic acid residues.

Hybrid Glycan: Contains both high-mannose and complex-type structures.

Uniqueness of G2 Glycan

This compound is unique due to its fully sialylated and non-fucosylated structure, which provides several advantages:

Enhanced Binding Affinity: Improved interaction with Fc receptors.

Reduced Immunogenicity: Lower risk of adverse immune reactions.

Consistent Production: Homogeneous glycan structures ensure batch-to-batch consistency.

Propiedades

IUPAC Name |

N-[(2S,3R,4R,5S,6R)-2-[(2S,3S,4S,5S,6R)-2-[[(2R,3R,4S,5S,6S)-6-[(2R,3S,4R,5R,6S)-5-acetamido-6-[(2R,3S,4R,5R)-5-acetamido-1,2,4-trihydroxy-6-oxohexan-3-yl]oxy-4-hydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-4-[(2R,3S,4S,5S,6R)-3-[(2S,3R,4R,5S,6R)-3-acetamido-4-hydroxy-6-(hydroxymethyl)-5-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,5-dihydroxyoxan-2-yl]methoxy]-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]oxy-4-hydroxy-6-(hydroxymethyl)-5-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-3-yl]acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C62H104N4O46/c1-15(76)63-19(5-67)32(81)48(20(80)6-68)106-55-29(64-16(2)77)38(87)51(27(13-75)102-55)109-60-47(96)52(110-62-54(44(93)36(85)24(10-72)101-62)112-57-31(66-18(4)79)40(89)50(26(12-74)104-57)108-59-46(95)42(91)34(83)22(8-70)99-59)37(86)28(105-60)14-97-61-53(43(92)35(84)23(9-71)100-61)111-56-30(65-17(3)78)39(88)49(25(11-73)103-56)107-58-45(94)41(90)33(82)21(7-69)98-58/h5,19-62,68-75,80-96H,6-14H2,1-4H3,(H,63,76)(H,64,77)(H,65,78)(H,66,79)/t19-,20+,21+,22+,23+,24+,25+,26+,27+,28+,29+,30+,31+,32+,33-,34-,35+,36+,37+,38+,39+,40+,41-,42-,43-,44-,45+,46+,47-,48+,49+,50+,51+,52-,53-,54-,55-,56-,57-,58-,59-,60-,61-,62+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JMUPMJGUKXYCMF-IWDIICGPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1C(C(C(OC1OC2C(C(C(OC2OCC3C(C(C(C(O3)OC4C(OC(C(C4O)NC(=O)C)OC(C(CO)O)C(C(C=O)NC(=O)C)O)CO)O)OC5C(C(C(C(O5)CO)O)O)OC6C(C(C(C(O6)CO)OC7C(C(C(C(O7)CO)O)O)O)O)NC(=O)C)O)CO)O)O)CO)OC8C(C(C(C(O8)CO)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)N[C@@H]1[C@H]([C@@H]([C@H](O[C@H]1O[C@H]2[C@H]([C@@H]([C@H](O[C@@H]2OC[C@@H]3[C@H]([C@@H]([C@@H]([C@@H](O3)O[C@@H]4[C@H](O[C@H]([C@@H]([C@H]4O)NC(=O)C)O[C@H]([C@@H](CO)O)[C@@H]([C@H](C=O)NC(=O)C)O)CO)O)O[C@@H]5[C@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)CO)O[C@H]7[C@@H]([C@H]([C@H]([C@H](O7)CO)O)O)O)O)NC(=O)C)O)CO)O)O)CO)O[C@H]8[C@@H]([C@H]([C@H]([C@H](O8)CO)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C62H104N4O46 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00745606 | |

| Record name | PUBCHEM_71308690 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00745606 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

1641.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

71496-53-2 | |

| Record name | PUBCHEM_71308690 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00745606 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Q1: What is the significance of G2 glycans in the context of monoclonal antibody therapy?

A1: G2 glycans are a specific type of N-linked glycan structure found on the Fc region of monoclonal antibodies. They are characterized by the presence of two terminal galactose residues. [, ] The presence or absence of these terminal galactose residues, along with other glycan modifications like fucosylation, can significantly impact the antibody's ability to interact with effector molecules like Fcγ receptors. [, ] This interaction is crucial for mediating antibody-dependent cellular cytotoxicity (ADCC), a key mechanism by which therapeutic antibodies eliminate target cells.

Q2: The research papers mention techniques for manipulating G2 glycan levels. Can you elaborate on how these manipulations impact antibody function?

A2: Researchers have successfully employed both genetic engineering and chemoenzymatic approaches to modify this compound levels in monoclonal antibodies. [, ] For example, knocking out specific enzymes like α-2,3 sialyltransferases (ST3GAL4 and ST3GAL6) in Chinese Hamster Ovary (CHO) cells, which are commonly used for antibody production, can lead to increased this compound levels. [] Conversely, enzymatic removal of galactose residues can generate antibodies with reduced G2 content. [] These manipulations can profoundly impact antibody effector functions. For instance, increasing G2 glycans, particularly in the absence of core fucosylation, has been linked to enhanced ADCC activity, potentially improving therapeutic efficacy. [, ]

Q3: The research highlights the importance of studying the structure-activity relationship of G2 glycans. Why is this crucial for therapeutic development?

A3: Understanding the precise relationship between this compound structure and antibody activity is paramount for designing and developing next-generation mAb therapeutics with optimized efficacy and safety profiles. [] By systematically altering this compound structures, researchers can dissect how specific modifications, such as the presence of bisecting N-acetylglucosamine or core fucose, influence interactions with Fcγ receptors and downstream effector functions. [] This knowledge is invaluable for tailoring antibody glycosylation to elicit desired immune responses and therapeutic outcomes for specific diseases.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[5-oxo-3-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-1-yl]acetic acid](/img/structure/B1428949.png)

![4-(1,3-dioxo-1,3-dihydro-2H-pyrrolo[3,4-c]pyridin-2-yl)benzoic acid](/img/structure/B1428951.png)

![N-[(2,4-dimethoxyphenyl)methyl]oxolan-3-amine](/img/structure/B1428955.png)

![1-[(3-chlorophenyl)methyl]-3-methyl-1H-pyrazole-4-carboxylic acid](/img/structure/B1428956.png)

![Methyl 4-[(4-aminonaphthalen-1-yl)oxy]butanoate](/img/structure/B1428960.png)